

An In-depth Technical Guide to the Chemical Properties of SCO-PEG3-Maleimide

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Compound of Interest

Compound Name: SCO-PEG3-Maleimide

Cat. No.: B12374964

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of **SCO-PEG3-Maleimide**, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document outlines its chemical structure, reactivity, stability, and provides detailed experimental protocols for its application.

Core Chemical Properties

SCO-PEG3-Maleimide is a molecule designed with two distinct reactive groups, a strained cyclooctyne (SCO) and a maleimide, connected by a hydrophilic polyethylene glycol (PEG) spacer. This strategic design allows for sequential or orthogonal conjugation strategies, which are fundamental in the construction of complex biomolecular architectures.

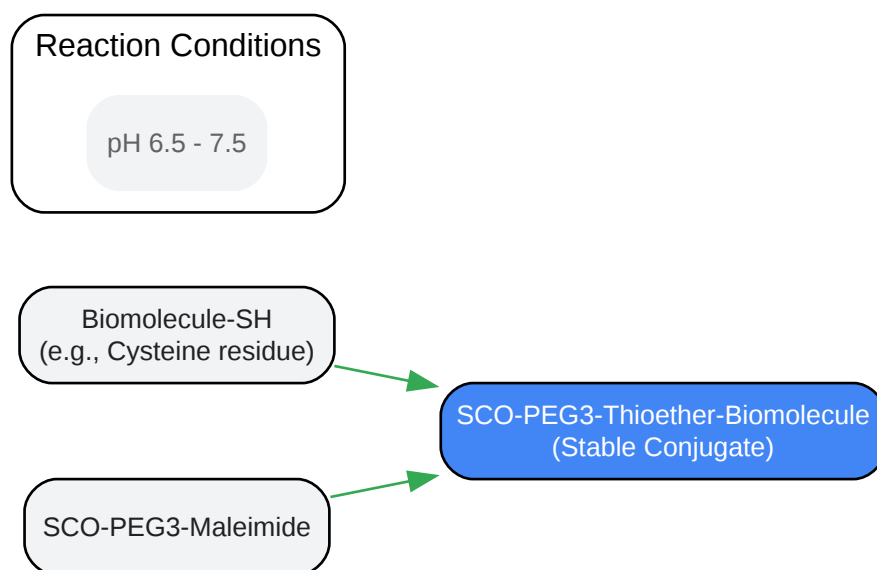
Property	Value	Source
Molecular Formula	C ₂₄ H ₃₅ N ₃ O ₈	[1]
Molecular Weight	493.56 g/mol	[2]
CAS Number	2141976-35-2	[1][3]
Appearance	Yellow oil	
Purity	> 95% (HPLC-UV)	
Solubility	Soluble in DMSO, DMF, DCM, MeOH	
Storage Conditions	Store at -20°C, protected from light and moisture.	

Reactivity and Signaling Pathways

The utility of **SCO-PEG3-Maleimide** lies in the distinct reactivity of its terminal functional groups, enabling a two-step conjugation process.

First Conjugation Step: Maleimide-Thiol Reaction

The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is highly efficient and proceeds optimally within a pH range of 6.5-7.5. At a pH of 7, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than an amine. Above pH 7.5, the reactivity towards primary amines increases, and the hydrolysis of the maleimide ring becomes more significant.

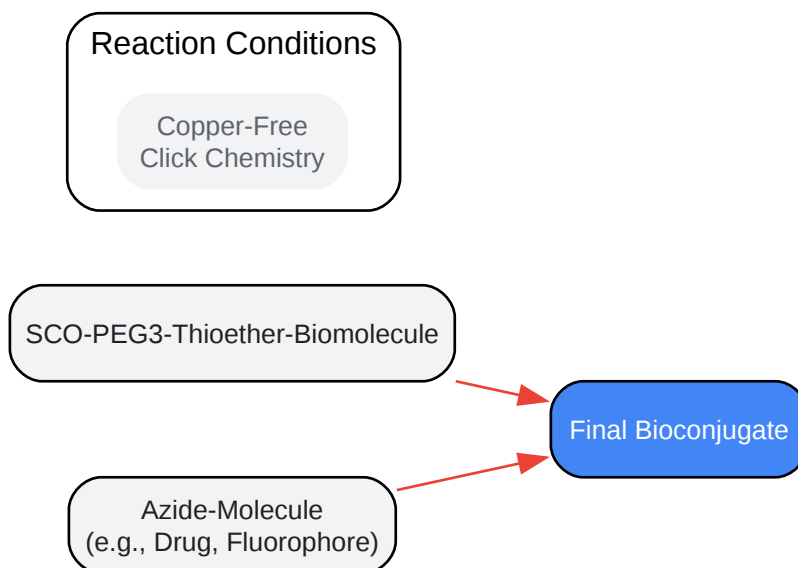


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Figure 1: Reaction of **SCO-PEG3-Maleimide** with a thiol-containing biomolecule.

Second Conjugation Step: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The strained cyclooctyne (SCO) group partakes in a copper-free click chemistry reaction known as SPAAC with an azide-functionalized molecule. This bioorthogonal reaction is highly specific and can be performed in complex biological media without interfering with native cellular processes.



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Figure 2: SPAAC reaction of the SCO-functionalized intermediate.

Stability Profile

The stability of **SCO-PEG3-Maleimide** and its conjugates is a critical factor for its application in drug development.

Maleimide Group Stability: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis results in the opening of the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, aqueous solutions of **SCO-PEG3-Maleimide** should be prepared fresh and used promptly. For long-term storage, the compound should be kept at -20°C in an anhydrous solvent.

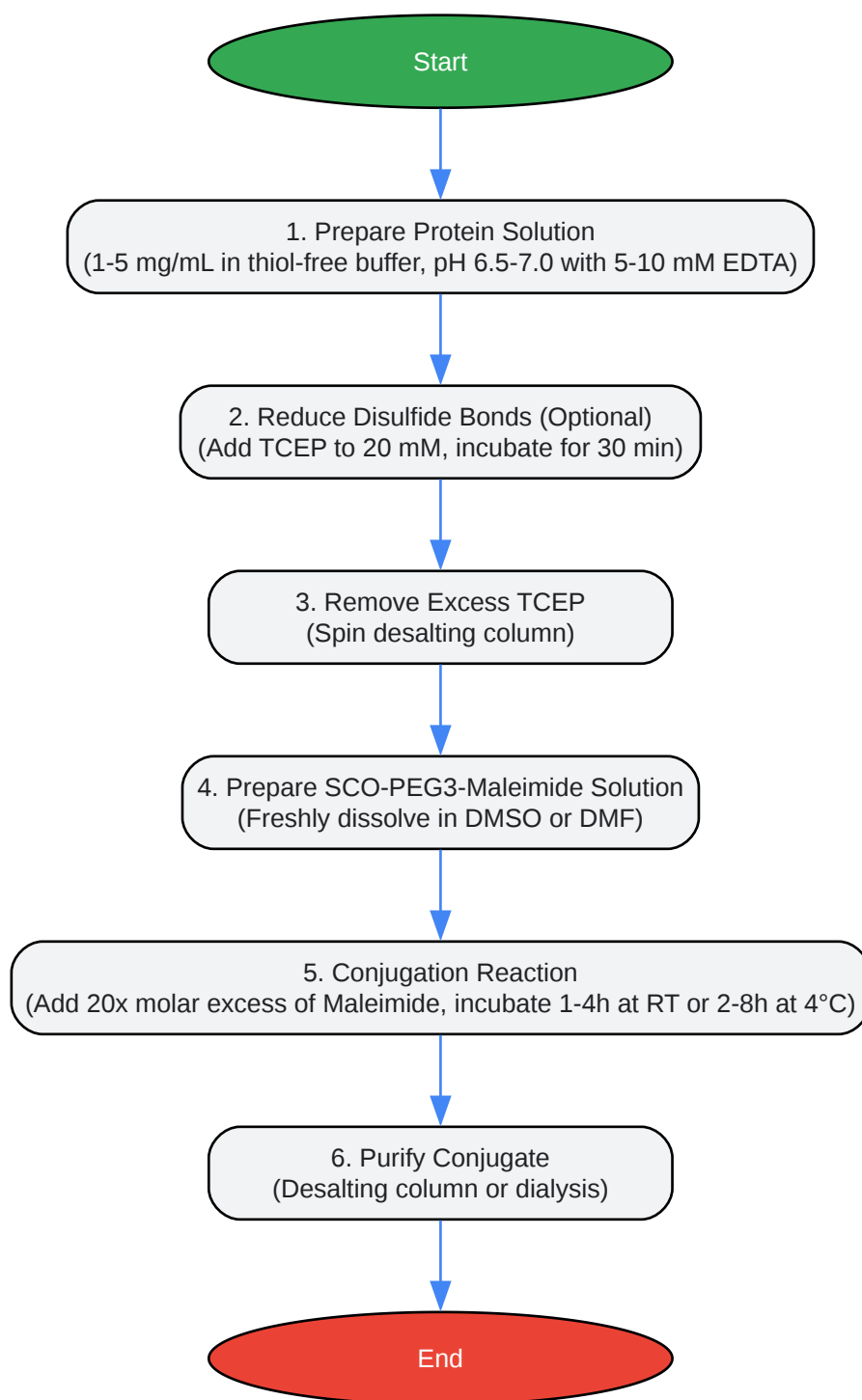
Thioether Conjugate Stability: While the thioether bond formed from the maleimide-thiol reaction is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols. However, subsequent hydrolysis of the succinimide ring in the conjugate can lead to a more stable, ring-opened structure that is less prone to this reversal.

Experimental Protocols

The following are generalized protocols for the use of **SCO-PEG3-Maleimide** in bioconjugation. Optimization may be required for specific applications.

General Protocol for Protein Conjugation

This protocol outlines the steps for conjugating **SCO-PEG3-Maleimide** to a protein containing accessible cysteine residues.



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Figure 3: Workflow for protein conjugation with **SCO-PEG3-Maleimide**.

Materials:

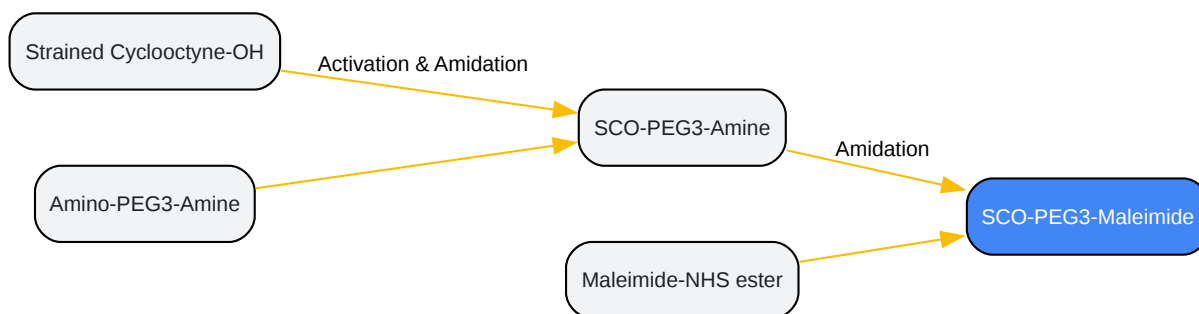
- Thiol-containing protein
- **SCO-PEG3-Maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.0, containing 5-10 mM EDTA.
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Spin desalting columns

Procedure:

- Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
- Reduce Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, add TCEP to a final concentration of 20 mM. Incubate for 30 minutes at room temperature.
- Remove Excess Reducing Agent: Remove the excess TCEP using a spin desalting column, exchanging the protein into the reaction buffer.
- Prepare **SCO-PEG3-Maleimide** Solution: Immediately before use, dissolve **SCO-PEG3-Maleimide** in DMSO or DMF to a stock concentration of 5-20 mM.
- Conjugation Reaction: Add a 20-fold molar excess of the **SCO-PEG3-Maleimide** solution to the protein solution. Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C.
- Purification: Remove excess, unreacted **SCO-PEG3-Maleimide** by using a spin desalting column or through dialysis against the appropriate buffer.

Synthesis of SCO-PEG3-Maleimide (Conceptual Pathway)

While a detailed, validated synthesis protocol for **SCO-PEG3-Maleimide** is not publicly available, a plausible synthetic route can be conceptualized based on standard organic chemistry principles. This would likely involve the coupling of three key building blocks: a strained cyclooctyne derivative, a PEG3 spacer with appropriate functional groups, and a maleimide precursor.



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Figure 4: A conceptual synthetic pathway for **SCO-PEG3-Maleimide**.

This conceptual pathway illustrates a multi-step synthesis involving the sequential coupling of the building blocks. The actual industrial synthesis may vary and would require rigorous optimization and purification steps.

Conclusion

SCO-PEG3-Maleimide is a powerful and versatile tool in the field of bioconjugation, offering researchers and drug developers the ability to create complex and highly specific biomolecular constructs. A thorough understanding of its chemical properties, including its reactivity and stability, is paramount to its successful application. The protocols and data presented in this guide are intended to provide a solid foundation for the use of **SCO-PEG3-Maleimide** in innovative research and therapeutic development.

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